N1-Acetyl-5-methoxykynuramine hydrochloride

Neuroscience Oxidative Stress Neuroinflammation

AMK hydrochloride (CAS 1215711-91-3) is the terminal active melatonin metabolite with 14-fold greater nNOS inhibition (IC50 70 µM vs. >1 mM) and 20-fold higher benzodiazepine site affinity (Ki 49 µM vs. 415 µM) than melatonin. AFMK is inactive at nNOS, making AMK the only relevant probe. Hippocampal AMK declines >90% with age, linking it to memory loss. For nNOS, GABAergic, or cognitive studies, substituting melatonin/AFMK yields different results. Choose AMK HCl for definitive pathway analysis.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 1215711-91-3
Cat. No. B569148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Acetyl-5-methoxykynuramine hydrochloride
CAS1215711-91-3
SynonymsN1-Acetyl-5-methoxykynuramine Hydrochloride;  N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide Hydrochloride
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H
InChIKeyJMBYMENFYWCJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Acetyl-5-methoxykynuramine Hydrochloride (CAS 1215711-91-3): Identity, Provenance, and Position in Melatonin Metabolic Pathways


N1-Acetyl-5-methoxykynuramine (AMK) hydrochloride is the active, deformylated metabolite of the neurohormone melatonin [1]. It is generated from melatonin via the intermediate N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) through enzymatic deformylation by catalase or formamidase [1][2]. As a downstream product of the kynuramine pathway, AMK is distinct from the major hepatic cytochrome P450-mediated metabolite 6-hydroxymelatonin [3][4]. The hydrochloride salt form (CAS 1215711-91-3) provides enhanced stability and aqueous solubility for in vitro and in vivo research applications [1].

Why AMK Hydrochloride Cannot Be Replaced by Melatonin or AFMK for Specific Research and Procurement Decisions


AMK is not simply an intermediate in melatonin catabolism; it is a terminal, active metabolite with distinct pharmacological and chemical properties [1]. Unlike its precursor AFMK, which lacks activity against neuronal nitric oxide synthase (nNOS), AMK is a potent, non-competitive inhibitor of this enzyme [2]. Critically, AMK demonstrates approximately 14-fold greater potency in nNOS inhibition than melatonin itself, and a 20-fold higher affinity for benzodiazepine binding sites [2][3]. Furthermore, AMK exhibits significantly higher reactivity and undergoes unique oxidation pathways compared to AFMK, necessitating careful handling and analytical distinction [4]. Therefore, substituting AMK with melatonin or AFMK in experimental systems targeting these specific pathways will yield quantitatively and mechanistically different results, underscoring the necessity for procurement of the specific AMK compound.

Quantitative Differentiation of N1-Acetyl-5-methoxykynuramine Hydrochloride from Its Closest Analogs


Superior Potency in Neuronal Nitric Oxide Synthase (nNOS) Inhibition

AMK is a significantly more potent inhibitor of neuronal nitric oxide synthase (nNOS) than its parent compound, melatonin. The IC50 value for AMK is 70 µM, whereas melatonin exhibits an IC50 >1 mM, representing an over 14-fold increase in potency [1][2]. In vivo, AMK achieves the same level of nNOS inhibition at half the dose of melatonin, underscoring its superior efficacy [1][2].

Neuroscience Oxidative Stress Neuroinflammation

High-Affinity Binding to Benzodiazepine Receptors

AMK exhibits a substantially higher affinity for benzodiazepine binding sites in rat brain synaptosomal membranes compared to melatonin. The Ki value for AMK is 49 µM, whereas the Ki for melatonin is 415 µM, indicating an approximately 8.5-fold higher affinity [1].

Neuropharmacology Receptor Binding Anxiolysis

Selective and Potent Inhibition of nNOS Over Its Precursor AFMK

While both AMK and its direct metabolic precursor AFMK are derived from melatonin, only AMK acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS). AFMK exhibits no inhibitory activity against this enzyme [1]. This highlights a critical divergence in biological function along the melatonin metabolic pathway.

Enzymology Neuroscience Comparative Pharmacology

Age-Related Depletion in the Hippocampus Implicates a Unique Role in Cognitive Decline

In the hippocampus, a brain region critical for memory, AMK levels undergo a profound decline with aging, decreasing to less than one-tenth of the levels found in young mice [1]. This age-related depletion is more pronounced than that observed for melatonin itself in the same tissue, suggesting a specific and critical role for AMK in cognitive aging and memory function [1].

Aging Cognitive Neuroscience Neurochemistry

Optimal Research Applications for N1-Acetyl-5-methoxykynuramine Hydrochloride Based on Differentiated Evidence


Investigating Neuronal Nitric Oxide Synthase (nNOS) in Neurodegeneration and Neuroprotection

AMK hydrochloride is the optimal tool compound for studies investigating the role of nNOS in neurodegenerative diseases, stroke, and neuroinflammatory conditions. Its >14-fold greater potency than melatonin (IC50 70 µM vs. >1 mM) and its unique, non-competitive mechanism of action allow for precise modulation of this pathway [1][2]. Unlike its inactive precursor AFMK, AMK provides a specific chemical probe to dissect nNOS-dependent mechanisms in vitro and in vivo, with demonstrated efficacy in reducing striatal nNOS activity in a rat model at a dose of 10 mg/kg [2].

Probing Benzodiazepine Receptor Function and Endogenous Anxiolytic Mechanisms

For research focused on the benzodiazepine receptor and the GABAergic system, AMK hydrochloride offers an 8.5-fold higher affinity (Ki of 49 µM) than melatonin (Ki of 415 µM) [3]. This superior binding profile makes AMK a more effective ligand for competition binding assays and for functional studies exploring the endogenous modulation of anxiety, sedation, and seizure thresholds, where it may act as a more physiologically relevant modulator than its parent compound [3].

Examining Hippocampal Aging and Cognitive Decline

AMK is uniquely suited for research into age-related memory impairment and hippocampal function. The specific and dramatic decline in hippocampal AMK levels with aging (>90% reduction) distinguishes it from melatonin and establishes it as a key molecular correlate of cognitive decline [4]. Procuring AMK enables studies on long-term potentiation (LTP), CREB phosphorylation, and other molecular hallmarks of memory formation, where exogenous AMK has been shown to enhance memory [4].

Analytical Chemistry and Pharmacokinetic Studies of the Melatoninergic Pathway

Due to its distinct chemical and oxidative properties compared to AFMK and 6-hydroxymelatonin, AMK hydrochloride is an essential analytical standard for LC-MS/MS and HPLC method development [5][6]. Its unique reactivity, including susceptibility to oxidation by myeloperoxidase and hydrogen peroxide, necessitates its inclusion as a specific analyte in studies quantifying the flux through the kynuramine pathway of melatonin metabolism, ensuring accurate profiling of this metabolic route [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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